molecular formula C20H26N2O B1439469 4-[(Dibenzylamino)methyl]-4-piperidinol CAS No. 1192263-91-4

4-[(Dibenzylamino)methyl]-4-piperidinol

Número de catálogo: B1439469
Número CAS: 1192263-91-4
Peso molecular: 310.4 g/mol
Clave InChI: PIPXDBRSAWZSQW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(Dibenzylamino)methyl]-4-piperidinol is a heterocyclic compound featuring a piperidinol core substituted at the 4-position with a dibenzylamino-methyl group. Its molecular formula is C₂₁H₂₈N₂O (molecular weight: 340.46 g/mol). The dibenzylamino moiety consists of two benzyl groups attached to a tertiary amine, conferring significant lipophilicity and steric bulk.

Propiedades

IUPAC Name

4-[(dibenzylamino)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c23-20(11-13-21-14-12-20)17-22(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-10,21,23H,11-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPXDBRSAWZSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201238484
Record name 4-[[Bis(phenylmethyl)amino]methyl]-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192263-91-4
Record name 4-[[Bis(phenylmethyl)amino]methyl]-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192263-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[Bis(phenylmethyl)amino]methyl]-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Starting Material Preparation: 4-Piperidone or N-Methyl-4-Piperidone

  • Synthesis of N-methyl-4-piperidone is a common starting point, which can be prepared via condensation reactions involving diethyl 1,3-acetone dicarboxylate, formaldehyde, and methylamine in the presence of catalysts such as p-toluenesulfonic acid. The reaction is typically conducted in benzene under reflux conditions, followed by acid treatment and decarboxylation to yield N-methyl-4-piperidone with yields around 91.7% and purity of 99.4%.

  • The crude hydrochloride salt of 1-methyl-3-carbethoxy-4-piperidone is refluxed in hydrochloric acid, evaporated, and purified by recrystallization to obtain pure piperidone derivatives.

N-Benzylation

  • The piperidone intermediate undergoes N-benzylation using benzyl bromide in dichloromethane (DCM) with potassium carbonate as a base. This reaction proceeds with high yields and is monitored by thin layer chromatography (TLC) to ensure complete consumption of starting aldehyde.

  • This step introduces the benzyl protecting groups on the nitrogen, which are crucial for subsequent transformations.

Nucleophilic Substitution on Piperidinone Carbonyl

  • Following N-benzylation, a bromine-lithium exchange reaction is performed, generating a nucleophile that attacks the carbonyl carbon of the piperidinone ring.

  • This step forms the dibenzylamino methyl substituent at the 4-position, converting the ketone into a piperidinol derivative.

  • The reaction conditions are carefully controlled to avoid degradation, and the product is purified by silica gel chromatography.

Deprotection and Purification

  • Initial synthetic routes included deprotection steps using trifluoroacetic acid (TFA), but these caused degradation and low yields.

  • A revised synthetic pathway circumvents harsh deprotection by employing selective benzylation and substitution steps, improving overall yields to 30–60% for the final analogues.

  • Final purification is achieved through chromatographic techniques, and structural confirmation is performed using 1H-NMR, 13C-NMR, and mass spectrometry.

Comparative Yield and Purity Data

Step Method/Conditions Yield (%) Notes
N-methyl-4-piperidone synthesis Reflux in benzene with catalysts, acid treatment 91.7 High purity (99.4%) achieved
N-benzylation Benzyl bromide, DCM, K2CO3, monitored by TLC High Efficient and clean reaction
Bromine-lithium exchange & nucleophilic substitution Controlled low temp, nucleophile formation 30–60 Improved route avoids degradation
Deprotection Avoided TFA due to degradation; alternative mild steps - Critical for product stability

Research Findings and Optimization

  • The original synthetic method involved a deprotection step that was incomplete and caused product degradation, limiting yields and purity.

  • The improved synthetic route eliminates harsh deprotection and employs a direct N-benzylation and nucleophilic substitution sequence, significantly enhancing yields and product stability.

  • The reaction progress is effectively monitored by TLC using dichloromethane as the eluent, ensuring complete conversion at each step.

  • Structural verification by nuclear magnetic resonance and mass spectrometry confirms the integrity of the synthesized 4-[(Dibenzylamino)methyl]-4-piperidinol.

Summary Table of Preparation Method

Stage Reagents/Conditions Purpose Outcome/Remarks
1. Piperidone synthesis Diethyl 1,3-acetone dicarboxylate, formaldehyde, methylamine, p-toluenesulfonic acid, benzene reflux Formation of N-methyl-4-piperidone High yield (91.7%), high purity
2. N-Benzylation Benzyl bromide, potassium carbonate, DCM Protect amine, prepare for substitution High yield, monitored by TLC
3. Bromine-lithium exchange & substitution Bromine-lithium exchange reagents, nucleophilic attack on carbonyl Introduce dibenzylamino methyl group Moderate yield (30–60%), improved route
4. Purification & analysis Silica gel chromatography, NMR, MS Isolate and confirm product Product stability ensured

Análisis De Reacciones Químicas

Types of Reactions

4-[(Dibenzylamino)methyl]-4-piperidinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Synthesis and Mechanism of Action

The primary synthesis method for 4-[(Dibenzylamino)methyl]-4-piperidinol involves the Mannich reaction, where it acts as a nucleophile, reacting with formaldehyde and secondary amines to form various Mannich bases. This reaction is crucial for synthesizing biologically active compounds. Additionally, the compound can undergo transformations typical of piperidine derivatives, including oxidation and substitution reactions.

Anticancer Activity

Research indicates that Mannich bases, including derivatives like this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds demonstrate higher cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil . The structure-activity relationship suggests that modifications in the piperidine ring can enhance anticancer properties.

Neurological Applications

The dibenzylamino moiety may contribute to the compound's ability to penetrate the blood-brain barrier, making it a candidate for treating neurological disorders. Preliminary studies suggest potential interactions with neurotransmitter receptors, indicating possible applications in pain management and neuroprotection.

Antinociceptive Effects

Compounds similar to this compound have shown antinociceptive (pain-relieving) properties in rodent models. This suggests potential utility in developing analgesics for chronic pain conditions.

Case Study 1: Anticancer Screening

A series of Mannich bases derived from piperidine were screened against human cancer cell lines (MCF-7, HepG2). Compounds with structural similarities to this compound exhibited IC50 values lower than 2 μg/mL against MCF-7 cells, indicating potent anticancer activity .

Case Study 2: Neuroprotective Studies

In vivo studies on related compounds demonstrated efficacy in models of Parkinson's disease and neuropathic pain. These studies highlighted the importance of the dibenzylamino group in enhancing bioavailability and therapeutic effects .

Mecanismo De Acción

The mechanism of action of 4-[(Dibenzylamino)methyl]-4-piperidinol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Piperidinol Core

The piperidinol scaffold is versatile, with substituents influencing physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Activities References
4-[(Dibenzylamino)methyl]-4-piperidinol C₂₁H₂₈N₂O 340.46 Dibenzylamino-methyl High lipophilicity; potential CNS activity (inferred) Target Compound
4-(4-Fluorophenyl)-4-piperidinol C₁₁H₁₄FNO 195.23 4-Fluorophenyl Moderate polarity; unclassified activity
Co 101244 hydrochloride C₂₁H₂₈ClNO₃ 385.91 Phenoxyethyl, methylphenylmethyl NMDA receptor antagonist
1-(5-Methyl-2-pyridinyl)-4-piperidinol C₁₁H₁₆N₂O 192.26 5-Methyl-2-pyridinyl Pharmaceutical intermediate
Key Observations:
  • Steric Effects: The bulky dibenzylamino group may hinder interactions with flat binding pockets, unlike the planar fluorophenyl group in 4-(4-fluorophenyl)-4-piperidinol .

Functional and Pharmacological Insights

  • NMDA Receptor Antagonists: Co 101244 hydrochloride’s activity suggests that 4-piperidinol derivatives with hydrophobic substituents may target ion channels or neurotransmitter receptors .
  • Antihistaminic Potential: notes that methylamino-methyl substituted piperidinols exhibit antihistaminic activity, implying that the target compound’s dibenzylamino group might modulate histamine receptors if tested .

Actividad Biológica

4-[(Dibenzylamino)methyl]-4-piperidinol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H24N2OC_{19}H_{24}N_2O. This compound features a piperidine ring, which is often associated with various pharmacological activities, including analgesic, antitumor, and antimicrobial properties.

Pharmacological Profile

The pharmacological profile of this compound includes:

PropertyValue / Description
Molecular Weight296.41 g/mol
SolubilitySoluble in organic solvents
ToxicityLow toxicity observed in preliminary studies
BioavailabilityUnder investigation

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Anticancer Activity :
    • Studies indicate that compounds with similar structures can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, related morpholine derivatives have shown significant cytotoxic effects against cancer cell lines like A549 (lung carcinoma) and HeLa (cervical carcinoma) with IC50 values in the low micromolar range .
  • Antiviral Activity :
    • Preliminary investigations suggest potential antiviral properties. Compounds similar to this compound may inhibit viral replication by targeting key viral proteins or host cell pathways essential for viral entry or replication. In vitro studies have demonstrated inhibition of dengue virus replication in human dendritic cells .
  • Antidiabetic Effects :
    • Research has explored the potential of piperidine derivatives, including this compound, as antidiabetic agents. These compounds may act as positive allosteric modulators of glucagon-like peptide-1 receptors (GLP-1R), which are crucial for glucose metabolism .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing significant reductions in cell viability, particularly in lung and cervical cancer models. The findings support its potential as an anticancer agent .
  • Inhibition of Viral Replication : Another study indicated that similar compounds could effectively inhibit the replication of viruses such as dengue, suggesting a broader antiviral potential for derivatives like this compound .

Q & A

How can stereochemical outcomes in the synthesis of 4-[(Dibenzylamino)methyl]-4-piperidinol derivatives be systematically analyzed?

Answer:
Stereochemical analysis requires a combination of NMR spectroscopy and chromatographic separation. For example, in the synthesis of tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate, distinct 1H^1H NMR signals for diastereomers (e.g., δ 2.47–2.33 ppm for axial protons in the (1R,4R) isomer vs. δ 2.60–2.46 ppm in the (1S,4S) isomer) confirm stereochemical divergence . Advanced methods include:

  • Chiral HPLC : To resolve enantiomers.
  • NOESY Experiments : To confirm spatial proximity of protons in rigid cyclohexyl systems.
  • X-ray Crystallography : For unambiguous structural confirmation (as demonstrated in related dibenzylamino compounds) .

What experimental strategies mitigate low yields in reductive amination steps during piperidine derivative synthesis?

Answer:
Low yields often arise from competing side reactions (e.g., over-reduction). Strategies include:

  • Optimized Stoichiometry : Use NaHB(OAc)3_3 (a milder reductant) instead of LiAlH4_4 to minimize side reactions. In , NaHB(OAc)3_3 achieved 15–20% yields for diastereomers, while LiAlH4_4 required rigorous temperature control .
  • Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance imine intermediate stability.
  • Acid Catalysis : Acetic acid (HOAc) protonates the amine, accelerating Schiff base formation .

How do researchers reconcile contradictory NMR data for structurally similar dibenzylamino-piperidine derivatives?

Answer:
Contradictions often stem from conformational flexibility or solvent effects. For example:

  • Cyclohexyl Ring Chair vs. Boat Conformations : In , the (1R,4R) isomer shows distinct δ 1.31–1.06 ppm (equatorial Hs) vs. δ 1.28–1.14 ppm in the (1S,4S) isomer due to axial substituents .
  • Methodology :
    • Variable Temperature NMR : To assess dynamic equilibria.
    • Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts for comparison .

What purification techniques are optimal for isolating this compound intermediates with high polarity?

Answer:
High-polarity intermediates (e.g., tertiary amines) require:

  • Gradient Column Chromatography : Use silica gel with eluents like EtOAc/MeOH/NH3_3·H2_2O (83:16:1) to resolve polar species, as in .
  • Ion-Exchange Resins : For charged species (e.g., protonated amines).
  • Recrystallization : From DCM/hexane mixtures to remove hydrophobic impurities .

How can structure-activity relationship (SAR) studies be designed for dibenzylamino-piperidine analogs targeting biological receptors?

Answer:
SAR requires systematic variation of substituents and pharmacological assays:

  • Core Modifications : Compare 4-piperidinol vs. 4-piperidone derivatives ( ) .
  • Functional Group Screening : Replace dibenzylamino with cyclopropylmethyl () or sulfonyl groups ( ) to assess receptor binding .
  • In Vitro Assays : Use radioligand binding (e.g., for serotonin receptors) or enzymatic inhibition studies (e.g., acetylcholinesterase) .

What analytical methods validate the stability of this compound under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies :
    • pH Stability : Incubate at pH 2 (HCl) and pH 9 (NaOH) at 40°C for 24h; analyze via HPLC ( uses methanol/buffer mobile phases for similar compounds) .
    • Thermal Stability : Heat at 60°C for 48h; monitor decomposition by LC-MS.
  • Kinetic Analysis : Arrhenius plots to predict shelf-life .

How do researchers address low reproducibility in hydrogenolysis steps for debenzylation?

Answer:
Reproducibility issues often stem from catalyst deactivation or incomplete substrate mixing. Solutions include:

  • Catalyst Optimization : Use 10% Pd/C with H2_2 at 50 psi ( achieved 75% yield for (1R,4R)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine) .
  • Solvent Selection : Isopropanol (IPA) enhances H2_2 solubility vs. THF.
  • Monitoring : Track reaction progress via TLC (Rf_f shift from 0.6 to 0.3 post-debenzylation) .

What computational tools predict the pharmacokinetic properties of this compound derivatives?

Answer:

  • ADMET Prediction : SwissADME or ADMETLab estimate logP, BBB permeability, and CYP450 interactions.
  • Molecular Dynamics (MD) : GROMACS simulates membrane penetration for blood-brain barrier assessment .
  • Docking Studies : AutoDock Vina models interactions with target receptors (e.g., σ-1 receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Dibenzylamino)methyl]-4-piperidinol
Reactant of Route 2
Reactant of Route 2
4-[(Dibenzylamino)methyl]-4-piperidinol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.